

(3-Bromo-5-fluorophenyl)methanamine CAS number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(3-Bromo-5-fluorophenyl)methanamine
Cat. No.:	B1286576

[Get Quote](#)

An In-depth Technical Guide to **(3-Bromo-5-fluorophenyl)methanamine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Bromo-5-fluorophenyl)methanamine and its salts are valuable building blocks in medicinal chemistry and drug discovery. The presence of bromine and fluorine atoms on the phenyl ring imparts unique physicochemical properties that can enhance the pharmacological profile of lead compounds. This technical guide provides a comprehensive overview of **(3-Bromo-5-fluorophenyl)methanamine**, with a focus on its hydrochloride salt, for which more data is publicly available. It covers its chemical properties, a plausible synthesis protocol, and potential applications in drug development, supported by data on structurally related compounds.

Chemical Identity and Properties

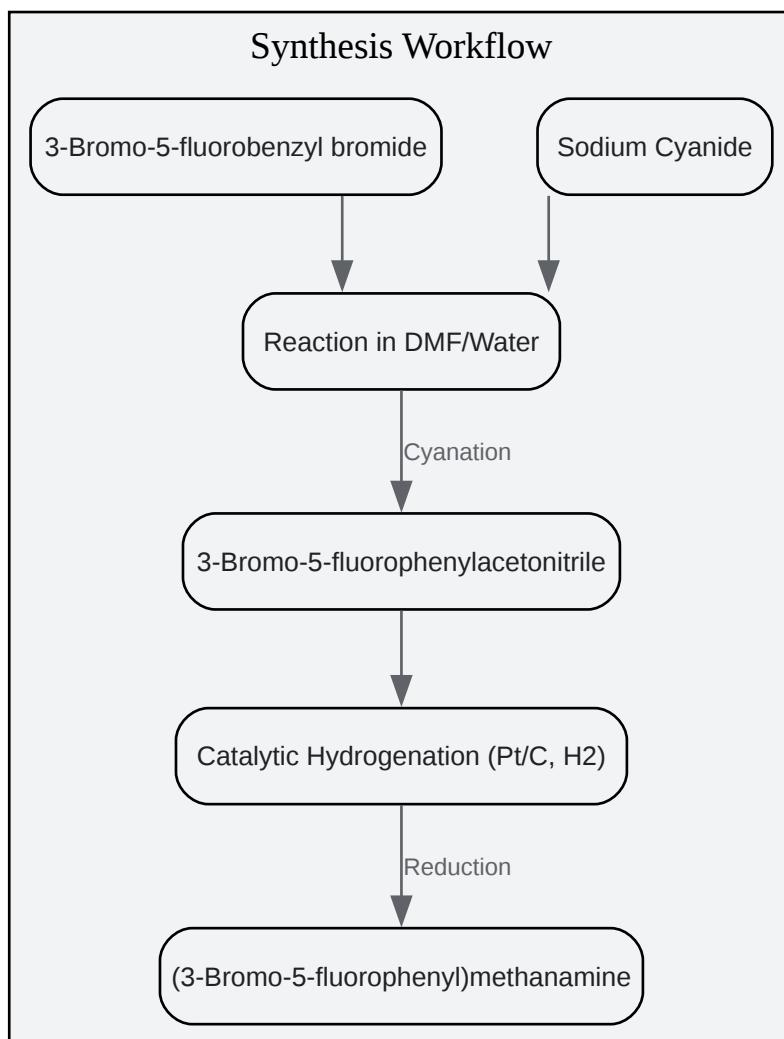
The primary identifier for **(3-Bromo-5-fluorophenyl)methanamine** is its CAS number. While the free base is a valid chemical entity, its hydrochloride salt is more commonly available and documented.

Property	Value	Reference
Chemical Name	(3-Bromo-5-fluorophenyl)methanamine Hydrochloride	--INVALID-LINK--[1]
CAS Number	1189924-80-8	--INVALID-LINK--[2]
Molecular Formula	C ₇ H ₈ BrClFN	--INVALID-LINK--[1]
Molecular Weight	240.50 g/mol	--INVALID-LINK--[1]
Synonyms	3-Bromo-5-fluorobenzylamine Hydrochloride	--INVALID-LINK--[1]
Purity (Typical)	≥98% (HPLC)	--INVALID-LINK--[1]

Synthesis Protocol

A plausible synthetic route to obtain **(3-Bromo-5-fluorophenyl)methanamine** involves the reduction of the corresponding nitrile, 3-Bromo-5-fluorophenylacetonitrile. The following is a generalized experimental protocol based on similar reductions.

Step 1: Synthesis of 3-Bromo-5-fluorophenylacetonitrile


A method for synthesizing 3-Bromo-5-fluorophenylacetonitrile has been described, which can serve as the precursor for the target amine.[3]

- Reaction: A suspension of sodium cyanide in water is treated with a solution of 3-bromo-5-fluorobenzyl bromide in dimethylformamide.[3]
- Conditions: The reaction mixture is heated in a sealed tube.[3]
- Work-up: After cooling, the reaction is partitioned between an organic solvent (e.g., ethyl acetate) and an aqueous solution of sodium bicarbonate. The organic phase is then washed, dried, and concentrated.[3]
- Purification: The crude product is purified by column chromatography on silica gel.[3]

Step 2: Reduction of 3-Bromo-5-fluorophenylacetonitrile to **(3-Bromo-5-fluorophenyl)methanamine**

The nitrile can be reduced to the primary amine using a suitable reducing agent. A common method is catalytic hydrogenation.

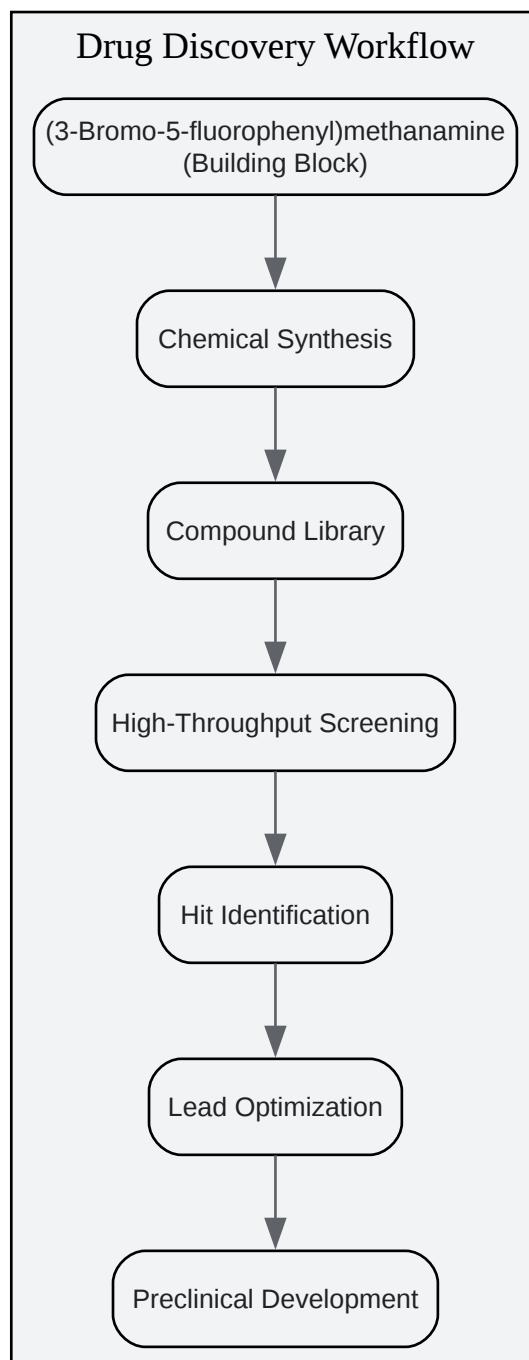
- Catalyst: A platinum-based catalyst, such as 5% Pt/C, is often effective.
- Reaction Conditions: The nitrile is dissolved in a suitable solvent like ethanol containing hydrochloric acid. The mixture is then subjected to a hydrogen atmosphere at a controlled pressure and temperature.
- Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC).
- Work-up: Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the hydrochloride salt of the amine.

[Click to download full resolution via product page](#)

A simplified workflow for the synthesis of **(3-Bromo-5-fluorophenyl)methanamine**.

Applications in Drug Discovery

Halogenated aromatic compounds are crucial in modern drug design. The incorporation of bromine and fluorine can significantly impact a molecule's metabolic stability, bioavailability, and binding affinity to biological targets.^[4] While specific biological activities for **(3-Bromo-5-fluorophenyl)methanamine** are not extensively documented, its structural motifs are present in compounds with known therapeutic potential.


Role as a Versatile Building Block:

(3-Bromo-5-fluorophenyl)methanamine serves as a versatile intermediate for synthesizing more complex molecules. The primary amine group is a key functional handle for forming amides, sulfonamides, and other linkages, while the bromo- and fluoro-substituents can be exploited in various coupling reactions or to modulate electronic properties.

Potential Therapeutic Areas:

Structurally related compounds have shown promise in several therapeutic areas:

- **Anticancer Agents:** Derivatives of brominated phenyl compounds have been investigated for their anticancer properties. For example, 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have shown anticancer activity.[\[5\]](#)
- **Antioxidant Activity:** Certain bromophenol derivatives have demonstrated significant antioxidant potential.[\[6\]](#)
- **Kinase Inhibitors:** Fluorinated phenyl groups are common in kinase inhibitors, where the fluorine atom can form favorable interactions with the target protein.

[Click to download full resolution via product page](#)

General drug discovery workflow utilizing **(3-Bromo-5-fluorophenyl)methanamine**.

Conclusion

(3-Bromo-5-fluorophenyl)methanamine, particularly its hydrochloride salt, is a valuable reagent for researchers in medicinal chemistry and drug development. Its unique combination of functional groups provides a versatile platform for the synthesis of novel compounds with potential therapeutic applications. While direct biological data on this specific compound is limited in the public domain, the well-established roles of its structural components in bioactive molecules underscore its importance as a building block for future drug discovery efforts. Researchers are encouraged to explore its utility in generating diverse chemical libraries for screening against various biological targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. capotchem.com [capotchem.com]
- 2. 1189924-80-8|(3-Bromo-5-fluorophenyl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
- 3. 3-Bromo-5-fluorophenylacetonitrile synthesis - chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbino.com]
- 5. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs [mdpi.com]
- 6. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols [mdpi.com]
- To cite this document: BenchChem. [(3-Bromo-5-fluorophenyl)methanamine CAS number]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1286576#3-bromo-5-fluorophenyl-methanamine-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com